![molecular formula C20H17N5S2 B2697352 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-56-3](/img/structure/B2697352.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H17N5S2 and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications
Inhibition of GATA Family Proteins
Pyrrothiogatain acts as a novel inhibitor of GATA family proteins. Specifically:
Antibacterial Activity
While not directly related to GATA proteins, Pyrrothiogatain derivatives have been synthesized and evaluated for their antibacterial activity. These compounds, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides , were tested for their effectiveness against bacterial pathogens .
Heterocycle Synthesis
Pyrrothiogatain derivatives can serve as building blocks for heterocyclic compounds. For example, the synthesis of pyrrolo[1,2-a]quinoxalines involves a Cu(II)-catalyzed domino reaction with 2-(1H-pyrrol-1-yl)anilines .
Boronic Derivatives
The compound’s structure also allows for the synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives , which have potential applications in various fields .
Mechanism of Action
Target of Action
The primary targets of the compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine are the DHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells.
Mode of Action
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with its targets by inhibiting their activity . This inhibition results in the disruption of the normal metabolic processes regulated by these enzymes.
Biochemical Pathways
The affected pathways by 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine include the pathways regulated by the DHFR and enoyl ACP reductase enzymes . The downstream effects of this disruption can lead to changes in cellular metabolism and function.
Result of Action
The molecular and cellular effects of the action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine include the disruption of normal metabolic processes due to the inhibition of the DHFR and enoyl ACP reductase enzymes . This can lead to changes in cellular function and potentially the death of the cell.
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S2/c1-12-3-4-13(2)24(12)17-6-8-27-19(17)16-9-18-22-10-15(14-5-7-26-11-14)20(21)25(18)23-16/h3-11H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVEEUEAYKEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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